
JG26
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
JG26 is an ADAM17 inhibitor. JG26 also inhibits AngII-induced EGFR transactivation and ERK activation in cultured vascular smooth muscle cells (VSMCs).
Aplicaciones Científicas De Investigación
Scientific Research Council Support : A study discusses support from the Scientific Research Council for various research projects, but it does not specifically mention "JG26" (Keet, Wood, & Matsui, 2012).
Joint Genome Institute (JGI) : There are references to the Department of Energy Joint Genome Institute (JGI), which provides integrated high-throughput sequencing and computational analysis. This is significant in the context of genomics and bioenergy research, though it's not directly related to "JG26" (Nordberg et al., 2013).
Jumping Genes (JG) Phenomenon : A study on evolutionary computing algorithms based on the "jumping genes" (JG) phenomenon was found. This involves gene transposition in the genome but does not specifically mention "JG26" (Chan, Man, Tang, & Kwong, 2008).
Jet Grouting (JG) : A study on the estimation of uniaxial compressive strength of jet grouting columns over time uses "JG" in its analysis. While this is relevant in the context of construction and materials science, it does not appear to directly relate to "JG26" (Tinoco, Correia, & Cortez, 2011).
Bioinformatics and JGI : Another study mentions the Joint Genome Institute in the context of undergraduate bioinformatics education, focusing on microbial genome annotation (Matejka, Soundararajan, & Bailey, 2009).
Propiedades
Número CAS |
1464910-32-4 |
|---|---|
Nombre del producto |
JG26 |
Fórmula molecular |
C19H22Br2N4O6S |
Peso molecular |
594.28 |
Nombre IUPAC |
(2R)-5-[(Aminocarbonyl)amino]-2-[[[4-[(3,5-dibromophenyl)methoxy]phenyl]sulfonyl]amino]-N-hydroxy-pentanamide |
InChI |
InChI=1S/C19H22Br2N4O6S/c20-13-8-12(9-14(21)10-13)11-31-15-3-5-16(6-4-15)32(29,30)25-17(18(26)24-28)2-1-7-23-19(22)27/h3-6,8-10,17,25,28H,1-2,7,11H2,(H,24,26)(H3,22,23,27)/t17-/m1/s1 |
Clave InChI |
QTXVPJOTKLUYMQ-QGZVFWFLSA-N |
SMILES |
O=C(NO)[C@H](NS(=O)(C1=CC=C(OCC2=CC(Br)=CC(Br)=C2)C=C1)=O)CCCNC(N)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
JG26; JG 26; JG-26 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



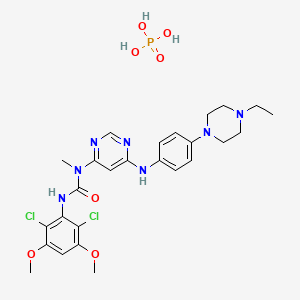
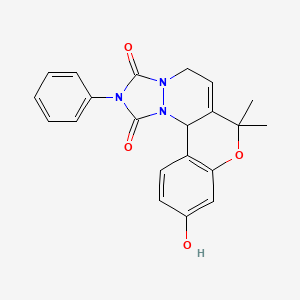
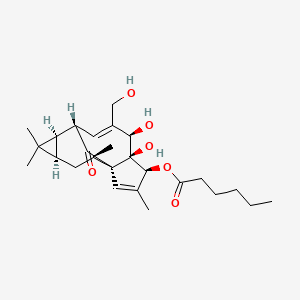
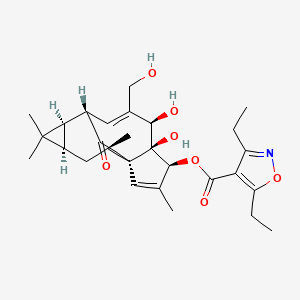

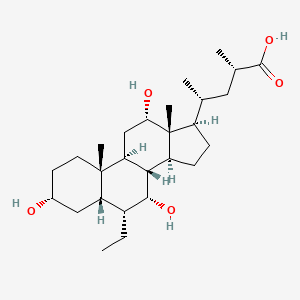
![2,2-dimethylpropyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2-amino-6-methoxy-purin-9-yl)-3,4-dihydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-(1-naphthyloxy)phosphoryl]amino]propanoate](/img/structure/B608112.png)


![3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline](/img/structure/B608119.png)
![2,9-Diazaspiro[5.5]undecan-1-one, 2-(1H-indol-3-ylMethyl)-9-(4-Methoxy-2-pyriMidinyl)-](/img/structure/B608123.png)

![4-[[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid;bromide](/img/structure/B608125.png)